

# Synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonamide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,3-Dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B040155

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthetic pathway for **2,3-Dihydro-1-benzofuran-5-sulfonamide**, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the sulfonation of 2,3-dihydrobenzofuran to form the key intermediate, 2,3-dihydrobenzofuran-5-sulfonyl chloride, followed by ammonolysis to yield the final product. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

## Core Synthesis Pathway

The synthesis of **2,3-Dihydro-1-benzofuran-5-sulfonamide** is achieved through a two-step reaction sequence:

- Sulfonylation of 2,3-Dihydrobenzofuran: 2,3-Dihydrobenzofuran is reacted with a sulfur trioxide-N,N-dimethylformamide complex, followed by treatment with thionyl chloride to yield 2,3-dihydrobenzofuran-5-sulfonyl chloride.
- Ammonolysis: The resulting 2,3-dihydrobenzofuran-5-sulfonyl chloride is then treated with ammonia to produce the desired **2,3-Dihydro-1-benzofuran-5-sulfonamide**.

## Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of **2,3-Dihydro-1-benzofuran-5-sulfonamide** and its intermediate.

| Compound                                   | Molecular Formula                                | Molecular Weight (g/mol) | Yield (%) | Melting Point (°C) | Analytical Data                                                                                                                                                                    |
|--------------------------------------------|--------------------------------------------------|--------------------------|-----------|--------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 2,3-Dihydrobenzo furan-5-sulfonyl chloride | C <sub>8</sub> H <sub>7</sub> ClO <sub>3</sub> S | 218.66                   | 91.7      | Not reported       | FDMS<br>(MeOH) m/e: 218 (M+).<br>Analysis for C <sub>8</sub> H <sub>7</sub> ClO <sub>3</sub> S:<br>Theory: C, 43.94; H, 3.23. Found: C, 44.14; H, 3.24. [1]                        |
| 2,3-Dihydro-1-benzofuran-5-sulfonamide     | C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub> S  | 199.23                   | ~81       | 164-166            | FDMS<br>(MeOH) m/e: 199 (M+).<br>Analysis for C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub> S:<br>Theory: C, 48.23; H, 4.55; N, 7.03.<br>Found: C, 48.33; H, 4.47; N, 6.96.<br>[1] |

## Experimental Protocols

### Step 1: Synthesis of 2,3-Dihydrobenzofuran-5-sulfonyl chloride[1]

Materials:

- 2,3-Dihydrobenzofuran (6.0 g, 50 mmoles)
- Sulfur trioxide-N,N-dimethylformamide complex (9.2 g, 60 mmoles)
- Thionyl chloride (7.2 g, 60 mmoles)
- 1,2-Dichloroethane (40 ml)
- Water
- Magnesium sulfate

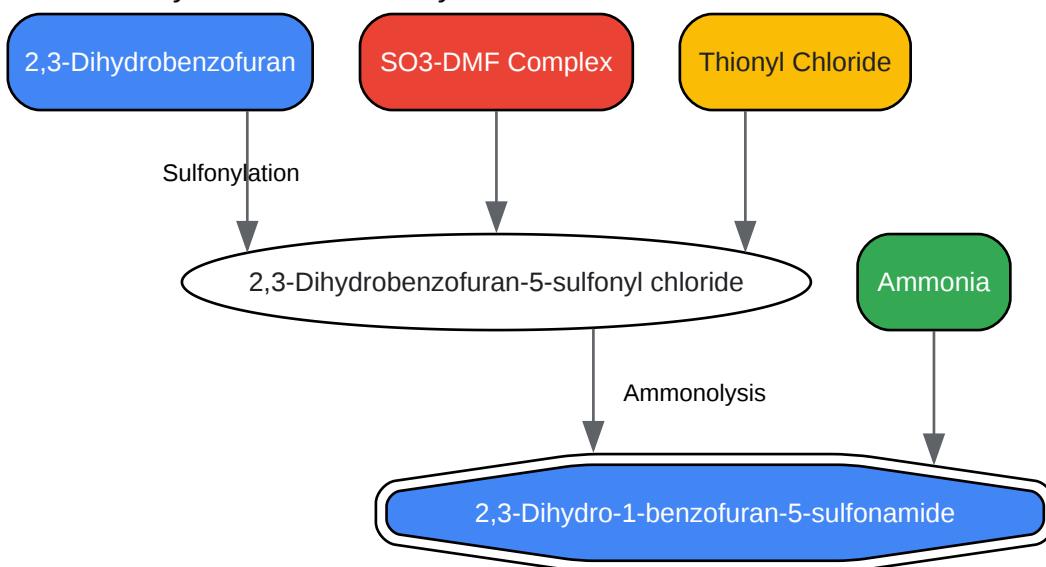
**Procedure:**

- To a 250 ml, 3-neck flask equipped with a nitrogen purge, add sulfur trioxide-N,N-dimethylformamide complex (9.2 g) and 1,2-dichloroethane (20 ml).
- Stir the resulting slurry at room temperature.
- Add 2,3-dihydrobenzofuran (6.0 g) dropwise to the slurry at room temperature.
- Slowly heat the slurry to 85°C and monitor the reaction progress using thin-layer chromatography. The reaction is typically complete after one hour.
- Allow the reaction slurry to cool to room temperature.
- Add thionyl chloride (7.2 g) dropwise to the cooled slurry.
- Slowly heat the reaction mixture to 75°C over the course of one hour.
- After cooling to room temperature, add water (100 ml) to the slurry.
- Separate the aqueous layer and extract it with 1,2-dichloroethane (3 x 25 ml).
- Combine the organic layers, wash with water (25 ml), and dry over magnesium sulfate.
- Filter the magnesium sulfate and wash with 1,2-dichloroethane.

- Remove the 1,2-dichloroethane under vacuum to yield 2,3-dihydrobenzofuran-5-sulfonyl chloride. The reported yield for this step is 91.7%.

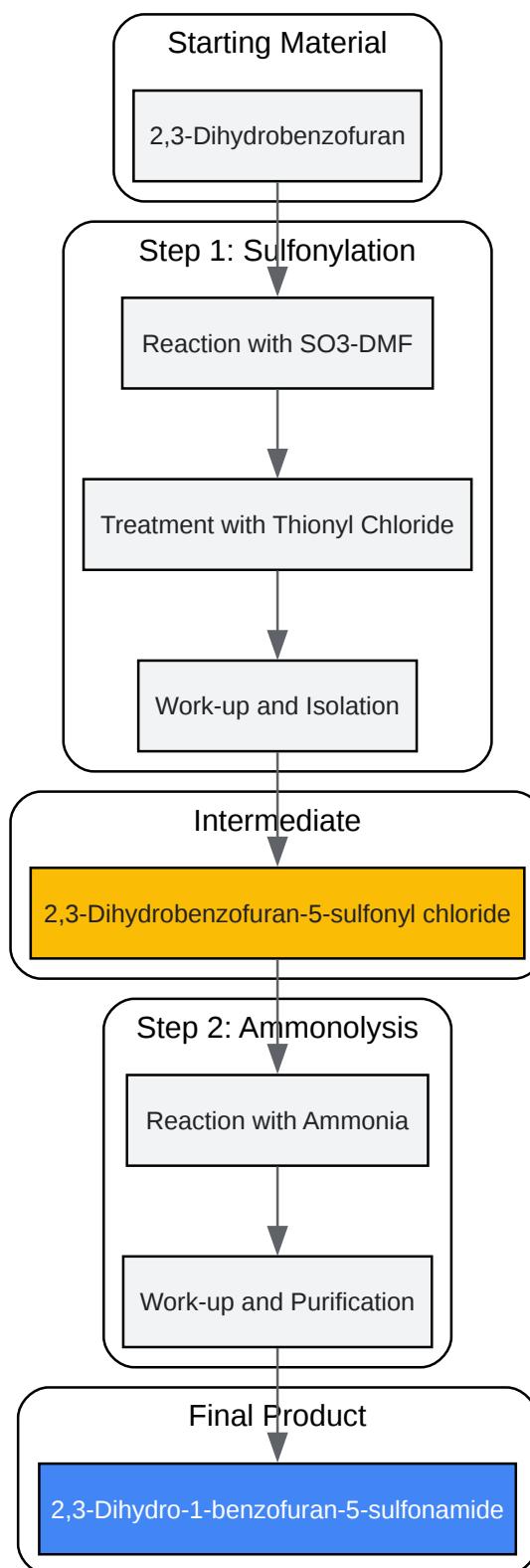
## Step 2: Synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonamide[1]

### Materials:


- 2,3-Dihydrobenzofuran-5-sulfonyl chloride (from Step 1) in 1,2-dichloroethane solution
- Gaseous ammonia (14.7 g)
- 1,2-Dichloroethane (20 ml)
- Dry ice/acetone bath

### Procedure:

- Prepare a solution of gaseous ammonia (14.7 g) in 1,2-dichloroethane (20 ml) cooled in a dry ice/acetone bath.
- To this cold ammonia solution, add the 1,2-dichloroethane solution containing the 2,3-dihydrobenzofuran-5-sulfonyl chloride obtained from Step 1.
- Allow the reaction mixture to stir overnight, gradually warming to room temperature.
- Upon completion, the **2,3-Dihydro-1-benzofuran-5-sulfonamide** can be isolated and purified using standard techniques such as filtration and recrystallization.


## Synthesis Workflow

## Synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonamide

[Click to download full resolution via product page](#)

Caption: Overall synthesis pathway for **2,3-Dihydro-1-benzofuran-5-sulfonamide**.

## Logical Relationship of Synthesis Steps



[Click to download full resolution via product page](#)

Caption: Logical workflow of the synthesis process.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. IR Absorption Table [webspectra.chem.ucla.edu]
- To cite this document: BenchChem. [Synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b040155#2-3-dihydro-1-benzofuran-5-sulfonamide-synthesis-pathway>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)